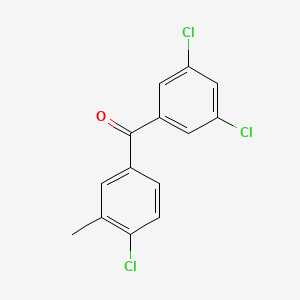
3-Methyl-3',4,5'-trichlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3’,4,5’-trichlorobenzophenone is a chemical compound with the molecular weight of 299.58 . Its IUPAC name is (4-chloro-3-methylphenyl) (3,5-dichlorophenyl)methanone . It is used in various industries, including the synthesis of pharmaceuticals, plastics, and dyes.
Molecular Structure Analysis
The InChI code for 3-Methyl-3’,4,5’-trichlorobenzophenone is 1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Tungsten(VI) Complexes
Research into tungsten(VI) complexes involving phenolic ligand precursors, such as those related to 3-Methyl-3',4,5'-trichlorobenzophenone, has shown potential applications in catalysis. For instance, tungsten complexes have been activated to catalyze ring-opening metathesis polymerization of norbornene, highlighting their significance in polymer science and engineering (Lehtonen & Sillanpää, 2004).
Atmospheric Concentrations of Phenols
Studies on atmospheric concentrations of phenols, including derivatives similar to this compound, have been conducted to understand their spatial and geographical variations. Such research is crucial for assessing environmental pollution and developing strategies for air quality management (Morville et al., 2006).
Electropolymerization and Optoelectronic Properties
The electropolymerization of compounds related to this compound, such as polyselenophenes, has been studied for their potential in organic electronics. These materials offer special properties and advantages over traditional polythiophenes, indicating their potential in the development of new electronic devices (Lu et al., 2015).
Radical-Scavenging Activity
Research on marine red algae has identified compounds with radical-scavenging activity, suggesting potential applications in pharmaceuticals and nutraceuticals. Such compounds, related to this compound, could contribute to the development of antioxidant therapies (Duan, Li, & Wang, 2007).
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJRKHARJMPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
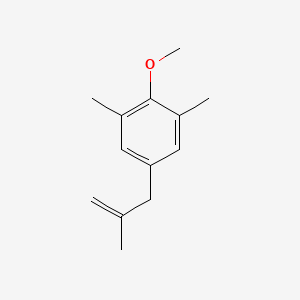
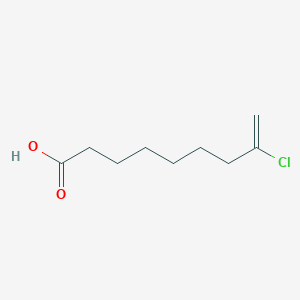



![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)
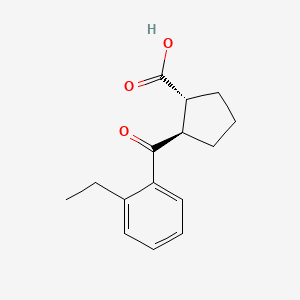
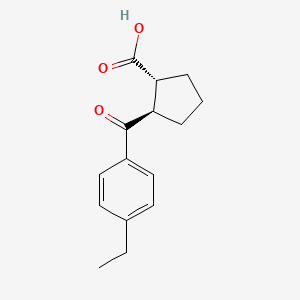
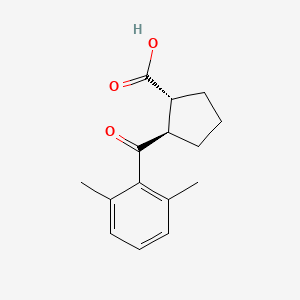
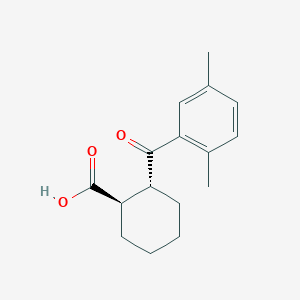
![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
